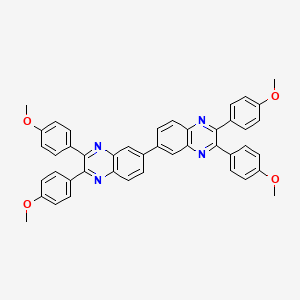

2,2',3,3'-Tetrakis(4-methoxyphenyl)-6,6'-biquinoxaline

説明

2. 製法

合成経路と反応条件

2,2',3,3'-テトラキス(4-メトキシフェニル)-6,6'-ビキノキサリンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の一つに、4-メトキシベンジルとo-フェニレンジアミンを酸性条件下で縮合させてキノキサリンコアを形成する方法があります。

工業的製造方法

この化合物の工業的製造には、収率と純度を最大化する最適化された反応条件が用いられる場合があります。これには、高純度試薬の使用、反応温度の制御、再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます。

特性

分子式 |

C44H34N4O4 |

|---|---|

分子量 |

682.8 g/mol |

IUPAC名 |

6-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-2,3-bis(4-methoxyphenyl)quinoxaline |

InChI |

InChI=1S/C44H34N4O4/c1-49-33-15-5-27(6-16-33)41-43(29-9-19-35(51-3)20-10-29)47-39-25-31(13-23-37(39)45-41)32-14-24-38-40(26-32)48-44(30-11-21-36(52-4)22-12-30)42(46-38)28-7-17-34(50-2)18-8-28/h5-26H,1-4H3 |

InChIキー |

VVWXQXJKRHESNM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C8=CC=C(C=C8)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzil with o-phenylenediamine under acidic conditions to form the quinoxaline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

2,2',3,3'-テトラキス(4-メトキシフェニル)-6,6'-ビキノキサリンは、次のような様々な化学反応を起こすことができます。

酸化: メトキシ基は、対応するキノンを形成するように酸化される可能性があります。

還元: キノキサリンコアは、ジヒドロキノキサリン誘導体を形成するように還元される可能性があります。

置換: 求電子置換反応により、メトキシフェニル環に様々な官能基が導入される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。

置換: ハロゲン(塩素、臭素)やニトロ化剤などの試薬を酸性条件下で用います。

主要な生成物

酸化: キノンの生成。

還元: ジヒドロキノキサリン誘導体の生成。

置換: ハロゲン化またはニトロ化された誘導体の生成。

科学的研究の応用

2,2',3,3'-テトラキス(4-メトキシフェニル)-6,6'-ビキノキサリンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 生物活性化合物の開発における潜在的な使用。

医学: 潜在的な治療特性について調査されています。

産業: 有機発光ダイオード(OLED)や有機光起電力などの有機電子材料の開発に用いられています。

作用機序

6. 類似化合物の比較

類似化合物

- 2,2',3,3'-テトラキス(4-メトキシフェニル)チイラン

- 2,2',3,3'-テトラキス(4-メトキシフェニル)ブタンジニトリル

比較

2,2',3,3'-テトラキス(4-メトキシフェニル)-6,6'-ビキノキサリンは、ビキノキサリンコアを持つため、他の類似化合物とは異なる電子特性を示します。また、複数のメトキシフェニル基が存在することで、溶解性と反応性が向上し、様々な用途に使用できる汎用性の高い化合物となります。

類似化合物との比較

Similar Compounds

- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)thiirane

- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)butanedinitrile

Comparison

2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline is unique due to its biquinoxaline core, which provides distinct electronic properties compared to other similar compounds. The presence of multiple methoxyphenyl groups also enhances its solubility and reactivity, making it a versatile compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。